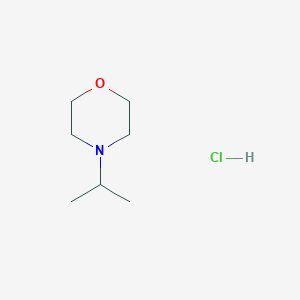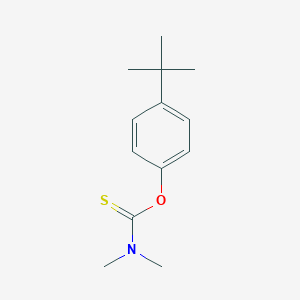![molecular formula C14H23NO B14723297 2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol CAS No. 5414-74-4](/img/structure/B14723297.png)
2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol is an organic compound with the molecular formula C12H19NO It is a phenolic compound characterized by the presence of a dimethylamino group and a methylbutyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-(2-methylbutan-2-yl)phenol with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their function. The dimethylamino group may interact with cellular receptors, influencing signal transduction pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Dimethylaminomethylphenol
- 4-(Dimethylamino)methylphenol
- 2-Methoxy-5-(dimethylaminomethyl)phenol
Uniqueness
2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol is unique due to the presence of both a dimethylamino group and a bulky methylbutyl group on the phenolic ring. This structural combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
5414-74-4 |
|---|---|
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
2-[(dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C14H23NO/c1-6-14(2,3)12-7-8-13(16)11(9-12)10-15(4)5/h7-9,16H,6,10H2,1-5H3 |
InChI-Schlüssel |
WVOSGGIZVQFDPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



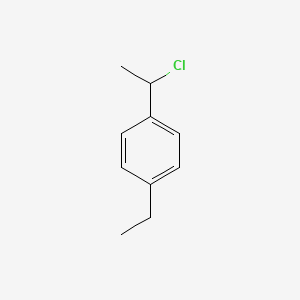

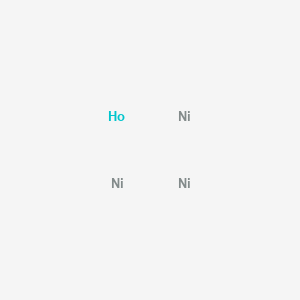

![furo[3,4-f][1]benzofuran-5,7-dione](/img/structure/B14723260.png)

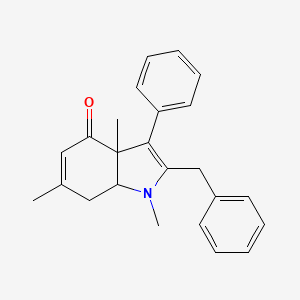

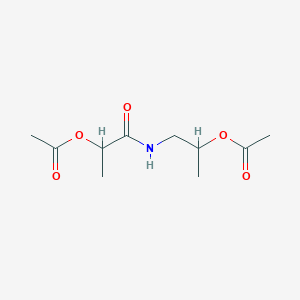
![7H-Tetrazolo[5,1-i]purine, 7-benzyl-](/img/structure/B14723277.png)

